molecular formula C11H22N2O3 B3021935 (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate CAS No. 1171124-68-7

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Cat. No.: B3021935
CAS No.: 1171124-68-7
M. Wt: 230.30
InChI Key: QNGHCFVWYKWWMU-DTWKUNHWSA-N
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Description

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a piperidine derivative, which is a class of organic compounds commonly used in pharmaceuticals and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product is the corresponding N-oxide.

    Reduction: The major product is the reduced amine.

    Substitution: The major products are substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-Amino-3-methoxypiperidine-1-carboxylic acid tert-butyl ester
  • tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride

Uniqueness

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl protecting group and methoxy substitution make it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHCFVWYKWWMU-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171124-68-7
Record name Cis-4-amino-1-boc-3-methoxy-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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